Cas no 607-44-3 (2-NAPHTHALENAMINE, 5-NITRO-)

2-NAPHTHALENAMINE, 5-NITRO- 化学的及び物理的性質
名前と識別子
-
- 2-NAPHTHALENAMINE, 5-NITRO-
- 5-Nitro-2-naphthalenamine
- 5-nitro-2-naphthylamine
- 2-Naphthalenamine, 5-nitro-
- NoName_3398
- F70885
- SCHEMBL8686915
- 5-nitronaphthalen-2-amine
- 607-44-3
- 5-Nitro-2-naphthalenamine #
- DTXSID60902834
- AKOS006272071
- naphthalene, 2-amino-5-nitro-
- PPYFMWXMDIAZSV-UHFFFAOYSA-N
- 1-Nitro-6-aminonaphthalene
- AE-562/12222170
-
- インチ: InChI=1S/C10H8N2O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H,11H2
- InChIKey: PPYFMWXMDIAZSV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 188.058577502Da
- どういたいしつりょう: 188.058577502Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-NAPHTHALENAMINE, 5-NITRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219006572-1g |
5-Nitronaphthalen-2-amine |
607-44-3 | 95% | 1g |
$1450.00 | 2023-09-01 |
2-NAPHTHALENAMINE, 5-NITRO- 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-NAPHTHALENAMINE, 5-NITRO-に関する追加情報
Properties and Applications of 2-Naphthalenamine, 5-Nitro- (CAS No 607-44-3)
2-Naphthalenamine, 5-Nitro-, identified by its CAS number 607-44-3, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical research. This nitro-substituted naphthalenamine derivative exhibits unique structural and electronic properties, making it a valuable intermediate in the development of various chemical and medicinal applications.
The molecular structure of 2-Naphthalenamine, 5-Nitro- consists of a naphthalene core substituted with an amine group at the 2-position and a nitro group at the 5-position. This arrangement imparts distinct reactivity and functionality, enabling its use in diverse synthetic pathways. The presence of both electron-withdrawing nitro and electron-donating amine groups creates a balance that enhances its utility in organic transformations.
In recent years, 2-Naphthalenamine, 5-Nitro- has garnered attention in the field of medicinal chemistry due to its potential as a precursor for biologically active molecules. Researchers have explored its role in synthesizing novel compounds with therapeutic properties. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory characteristics, showcasing its versatility in drug discovery.
One of the most compelling aspects of 2-Naphthalenamine, 5-Nitro- is its reactivity in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The nitro group can be reduced to an amine, facilitating subsequent modifications such as Suzuki or Heck couplings. These reactions are pivotal in constructing complex molecular architectures, including those found in pharmaceuticals and agrochemicals. The ability to functionalize the naphthalene ring at multiple positions makes it an indispensable tool for chemists.
Advances in computational chemistry have further enhanced the understanding of 2-Naphthalenamine, 5-Nitro-'s behavior. Molecular modeling studies suggest that the compound's electronic properties can be fine-tuned by altering substitution patterns or introducing additional functional groups. This insight has enabled the design of more efficient synthetic routes and the prediction of novel derivatives with enhanced properties.
The pharmaceutical industry has leveraged these insights to develop new drug candidates. For example, researchers have synthesized analogs of 2-Naphthalenamine, 5-Nitro- that exhibit improved bioavailability and reduced toxicity. These efforts align with the broader goal of creating more effective treatments while minimizing side effects. The compound's role in developing kinase inhibitors, particularly those targeting cancer-related pathways, has been particularly noteworthy.
Beyond pharmaceuticals, 2-Naphthalenamine, 5-Nitro- finds applications in materials science. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry. These complexes can be employed in various industrial processes, including the production of dyes and pigments. The compound's stability under different conditions further enhances its industrial relevance.
The environmental impact of using 2-Naphthalenamine, 5-Nitro- has also been a focus of recent research. Studies have examined its degradation pathways and potential ecological effects under various conditions. Efforts to develop greener synthetic methods for this compound have included exploring biocatalytic routes and solvent-free reactions. Such approaches not only reduce waste but also improve energy efficiency.
Future directions in the study of 2-Naphthalenamine, 5-Nitro- include exploring its role in nanotechnology and advanced materials. Researchers are investigating its potential as a component in organic electronics, where its electronic properties could be harnessed for applications such as flexible displays or solar cells. Additionally, the development of new methodologies for synthesizing complex derivatives may unlock even more possibilities for this versatile compound.
In conclusion,2-Naphthalenamine, 5-Nitro- (CAS No 607-44-3) remains a cornerstone in chemical research due to its unique properties and broad applicability. Its contributions to medicinal chemistry, materials science, and environmental studies underscore its importance as both a research tool and an industrial asset. As scientific understanding evolves,2-Naphthalenamine, 5-nitro, will undoubtedly continue to play a pivotal role in shaping future advancements across multiple disciplines.
607-44-3 (2-NAPHTHALENAMINE, 5-NITRO-) 関連製品
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)
- 898451-94-0(2-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-6-fluorobenzamide)
- 1522697-36-4(3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one)
- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)
- 2665661-13-0(2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride)
- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)
- 144334-57-6((2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid)
- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)




